molecular formula C6H2F2N2S B1428432 5,6-Difluorobenzo[c][1,2,5]thiadiazole CAS No. 1293389-28-2

5,6-Difluorobenzo[c][1,2,5]thiadiazole

Cat. No. B1428432
M. Wt: 172.16 g/mol
InChI Key: ZKBRJEYUJNJNCO-UHFFFAOYSA-N
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Patent
US09376529B2

Procedure details

A dry 1000 mL round bottom flask, equipped with a condenser, was purged with nitrogen and charged with 4,5-difluorobenzene-1,2-diamine (10 g, 0.069 mol), 400 mL of anhydrous methylene chloride (CH2Cl2), and triethylamine (38.7 mL, 0.28 mol). The reaction flask was cooled to 0° C. and thionyl chloride (30.2 mL, 0.41 mol) was added drop-wise. The ice bath was removed and the mixture was heated to reflux for 1 hour. Completion of reaction was monitored by GC-MS. As the reaction was completed, the mixture was concentrated down, quenched with cold water, and extracted with CH2Cl2 (3×300 mL). The organic phase was dried over anhydrous MgSO4, filtered, and concentrated down. The final product was purified using column chromatography on silica gel with hexanes/ethyl acetate (80:20) gradient to yield white crystalline solid (6.3 g, 53%). Spectral data: 1H NMR (300 MHz, CDCl3): δH 7.75 (t, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38.7 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30.2 mL
Type
reactant
Reaction Step Two
Name
Yield
53%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[CH:6][C:7]=1[F:8].C(N(CC)CC)C.[S:18](Cl)(Cl)=O>C(Cl)Cl>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]2=[N:9][S:18][N:10]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C(=CC1F)N)N
Name
Quantity
38.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry 1000 mL round bottom flask, equipped with a condenser
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Completion of reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated down
CUSTOM
Type
CUSTOM
Details
quenched with cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
The final product was purified

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2C(=NSN2)C=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.